[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl
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Overview
Description
[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl: is a chemical compound with the molecular formula C12H16Cl3N and a molecular weight of 280.62 g/mol . This compound is known for its psychoactive properties and was initially developed as an anesthetic. due to its severe side effects, it is no longer used in medical practice.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures, including NMR , HPLC , and GC analyses to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its effects on the central nervous system. It is used in experiments to understand the mechanisms of psychoactive substances and their impact on brain function.
Medicine: Although no longer used in medical practice due to its severe side effects, this compound’s historical use as an anesthetic provides valuable insights into the development of safer anesthetic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl involves its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. By binding to these receptors, it inhibits the action of glutamate , a neurotransmitter involved in excitatory signaling. This inhibition leads to altered perception, mood, and cognition, which are characteristic effects of psychoactive substances.
Comparison with Similar Compounds
Phencyclidine (PCP): Shares a similar structure and psychoactive properties but is more potent.
Ketamine: Another NMDA receptor antagonist with anesthetic and psychoactive effects.
Methoxetamine: A derivative of ketamine with similar but distinct pharmacological properties.
Uniqueness: [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenyl group contributes to its high affinity for NMDA receptors, making it a potent psychoactive agent.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclopentyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPHBUILFYPRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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